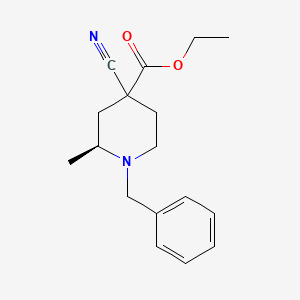
Methyl 5-bromo-6-chloropicolinate
描述
Methyl 5-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Methyl 5-bromo-6-chloropicolinate is 250.48 . The InChI Key is WINGWVOUOFMOJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-chloropicolinate is an off-white to pale-yellow to yellow-brown to brown solid . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Application Summary
“Methyl 5-bromo-6-chloropicolinate” has been used in the study of crystal structures. The crystal structure of a related compound, 5-bromopicolinic acid monohydrate, has been analyzed .
Method of Application
The crystal structure was determined using X-ray diffraction techniques. The compound was synthesized and then its structure was analyzed using a Bruker APEX-II diffractometer .
Results
The study resulted in a detailed understanding of the crystal structure of 5-bromopicolinic acid monohydrate. The molecular structure and atomic coordinates were determined .
2. Medicinal Chemistry
Application Summary
“Methyl 5-bromo-6-chloropicolinate” and its derivatives have been studied for their potential as α-glucosidase and α-amylase inhibitors, which could have implications for the treatment of Type II diabetes mellitus .
Method of Application
The compounds were synthesized and characterized using spectroscopic and single crystal X-ray diffraction techniques. They were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
Results
Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose. Some compounds also showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
安全和危害
属性
IUPAC Name |
methyl 5-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGHRWBXIRYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673231 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloropicolinate | |
CAS RN |
1214353-79-3 | |
| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

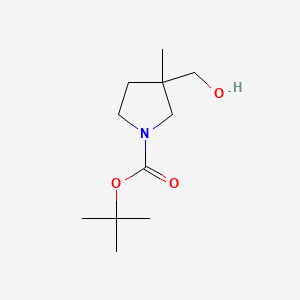
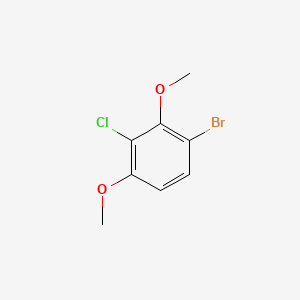
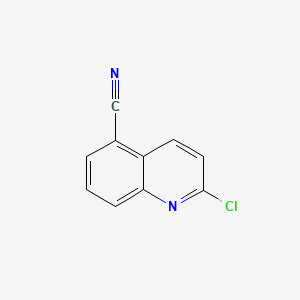
![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)
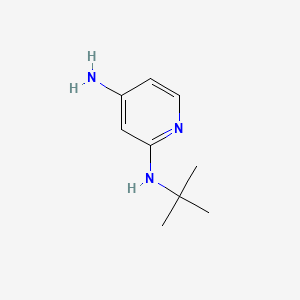
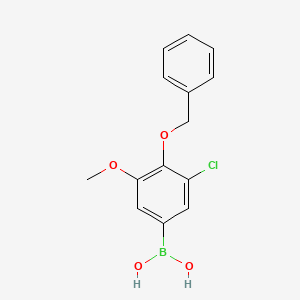
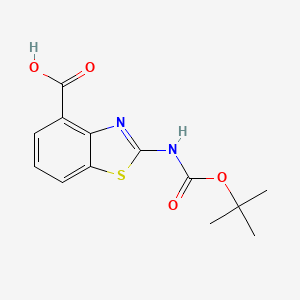
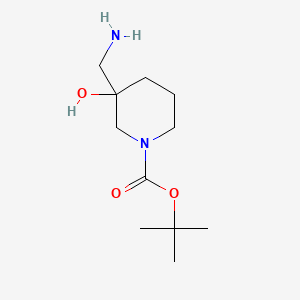
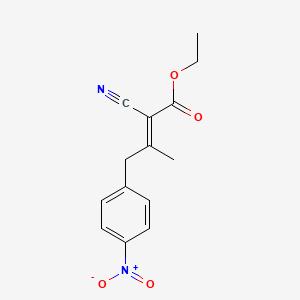
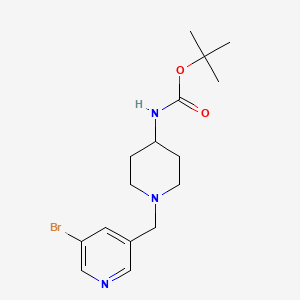
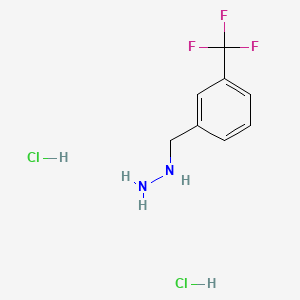
![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)
